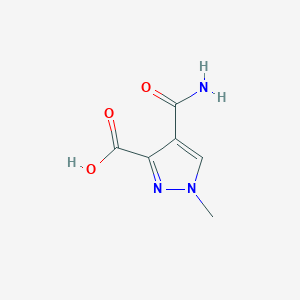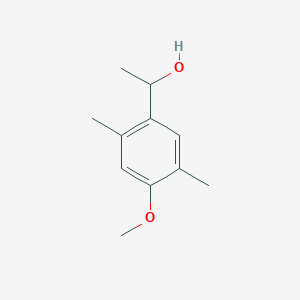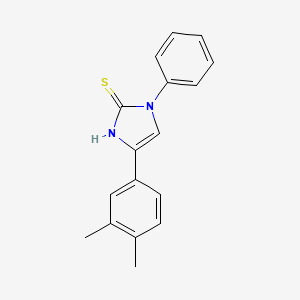
4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol, also known as PD146176, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PD146176 is a thiol-containing imidazole derivative that has been studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol involves the inhibition of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. This compound has been shown to inhibit the activation of MAPKs, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested as a potential chemotherapeutic agent. This compound has also been shown to modulate gene expression, including the downregulation of genes involved in inflammation and the upregulation of genes involved in neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol has several advantages for lab experiments, including its stability and solubility in various solvents. This compound has been synthesized with high purity, and its structure has been confirmed using analytical techniques such as NMR spectroscopy and HPLC. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol, including its potential applications in various diseases and the development of analogs with improved efficacy and safety. This compound has shown potential as a therapeutic agent in cancer, neuroprotection, and anti-inflammatory therapy, and further studies are needed to determine its efficacy and safety in vivo. Additionally, the development of analogs with improved pharmacokinetic properties and reduced toxicity may improve the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol involves the reaction of 3,4-dimethylbenzaldehyde with phenylhydrazine to form 4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole. The imidazole is then reacted with thiourea to form this compound. The synthesis of this compound has been reported in various research articles, and the purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethylphenyl)-1-phenyl-1H-imidazole-2-thiol has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent. This compound has also been studied for its neuroprotective effects in models of Parkinson's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-14(10-13(12)2)16-11-19(17(20)18-16)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXDRDSHJKFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322432 | |
| Record name | 5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
730951-45-8 | |
| Record name | 5-(3,4-dimethylphenyl)-3-phenyl-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



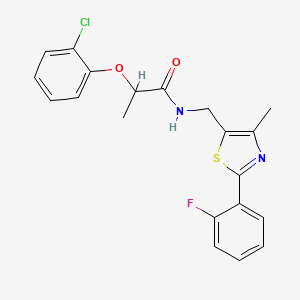
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783288.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2783290.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2783291.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-Chloro-2-(2-thienyl)-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophe ne](/img/structure/B2783294.png)
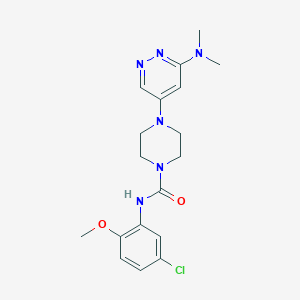
![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)

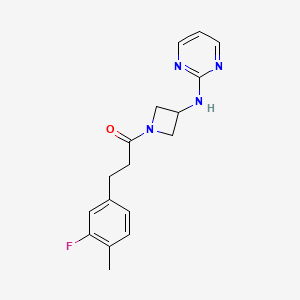
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide](/img/structure/B2783306.png)
